BenchChemオンラインストアへようこそ!

N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Antiprion Structure-Activity Relationship Indole-3-glyoxylamide

N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852371-98-3) is a differentiated indole-3-glyoxylamide scaffold for structure-activity relationship (SAR) studies. Its unique 2-methylindole core and 2,5-dimethylphenyl substitution critically influence conformational restriction, lipophilicity, and target binding—distinguishing it from unsubstituted or para-substituted analogues. This compound serves as a strategic starting point for anticancer lead optimization (referenced in US 7,396,838), a screening tool for pancreatic lipase inhibition (benchmarking against orlistat IC50 0.99 μM), an extension of antiprion libraries beyond the N-phenyl series, and a probe for CB2/CB1 cannabinoid receptor selectivity (CB2 Ki range 377–0.37 nM for related analogues). Procure this precise substitution pattern to avoid potency-reduced analogs and ensure experimental reproducibility.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 852371-98-3
Cat. No. B2890529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852371-98-3
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C19H18N2O2/c1-11-8-9-12(2)16(10-11)21-19(23)18(22)17-13(3)20-15-7-5-4-6-14(15)17/h4-10,20H,1-3H3,(H,21,23)
InChIKeySVXQXISLIFBFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852371-98-3): Chemical Identity & Procurement Baseline


N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852371-98-3, MF: C19H18N2O2, MW: 306.37 g/mol) belongs to the indole-3-glyoxylamide class, a privileged scaffold extensively investigated for anticancer , antiprion , pancreatic lipase inhibition , and cannabinoid receptor modulation . The compound features a 2-methyl-substituted indole core (distinct from unsubstituted indole) linked via an oxoacetamide bridge to a 2,5-dimethylphenyl moiety—a substitution pattern that critically determines its physicochemical and pharmacological profile within the class .

N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Critical Substituent Effects Preventing Class-Based Interchangeability


Within the indole-3-glyoxylamide series, biological potency is exquisitely sensitive to two structural variables: the N-aryl substituent on the glyoxylamide nitrogen and the substitution pattern on the indole C-2 position. Literature SAR demonstrates that the 2-methyl group on the indole nucleus influences conformational restriction and target binding, while the 2,5-dimethylphenyl moiety affects lipophilicity, metabolic stability, and off-target selectivity . For antiprion activity, para-substitution of the N-phenyl ring with five-membered heterocycles containing at least two heteroatoms was identified as optimal; simple alkyl or halogen substitutions produced orders-of-magnitude potency differences . For pancreatic lipase inhibition, analogues of conophylline-inspired indolyl oxoacetamides showed a 10-fold IC50 range (2.95 μM to >30 μM) depending solely on aryl substitution . At a procurement level, substituting a compound with a different N-aryl or indole C-2 substitution without head-to-head activity data risks selecting an inactive or potency-reduced analog. The quantitative evidence below substantiates this differentiation claim.

N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Critical Review of Quantifiable Differentiation Evidence


2-Methyl Indole Substitution vs. Unsubstituted Indole: Conformational and Potency Implications in Glyoxylamide Antiprion Agents

In the indole-3-glyoxylamide antiprion series, SAR studies demonstrate that C-2 indole substitution critically modulates potency. The 2-methyl analog (as present in this compound) constrains the glyoxylamide rotamer population, enhancing target engagement compared to the unsubstituted indole . Although no direct antiprion IC50 is reported for this specific compound, the class trend shows that N-phenylglyoxylamide derivatives with optimized para-substitution achieve EC50 <10 nM in scrapie-infected cell models .

Antiprion Structure-Activity Relationship Indole-3-glyoxylamide

Pancreatic Lipase Inhibition: Comparative Potency of Oxoacetamide Analogues and Dependence on Aryl Substitution

In a conophylline-inspired series of 21 indolyl oxoacetamide analogues evaluated for porcine pancreatic lipase inhibition, the most potent analogue 12c exhibited an IC50 of 2.95 μM, while analogue 12b showed an IC50 of 3.26 μM, both outperforming the natural product lead conophylline (IC50 = 3.31 μM). The standard drug orlistat showed an IC50 of 0.99 μM . While the target compound differs in its 2,5-dimethylphenyl vs. the 4-substituted phenyls in this study, the data illustrate that subtle aryl modifications produce a >3-fold range in IC50 values, and that the indol-3-yl oxoacetamide scaffold can achieve potency comparable to orlistat .

Pancreatic Lipase Inhibition Indolyl Oxoacetamide SAR

Broad-Spectrum Anticancer Potential of 3-Oxoacetamideindolyl Compounds in Solid Tumor Models

US Patent 7,396,838 B2 discloses that a broad class of 3-oxoacetamideindolyl compounds, encompassing the target compound, exhibit potent anticancer, cytotoxic, and anti-angiogenic activity across leukemia, sarcoma, melanoma, ovarian, breast, prostate, colorectal, head and neck, brain, esophageal, bladder, adrenal cortical, lung, bronchus, endometrial, cervical, and hepatic cancer models . A related patent (US20030181482) specifies that compounds of this class demonstrate in vivo tumor growth inhibition in xenograft models. While the patent data do not isolate the specific IC50 for the target compound, they establish the broad-spectrum anticancer potential of the scaffold .

Anticancer Angiogenesis Inhibition Indole-3-glyoxylamide

Physicochemical Differentiation: LogP/D and Drug-Likeness vs. Unsubstituted or Mono-Methyl Analogues

The target compound's 2,5-dimethylphenyl substitution increases calculated lipophilicity (cLogP ~3.2-3.8) by approximately +0.5 to +0.8 log units relative to the unsubstituted N-phenyl analog, directly impacting passive permeability and metabolic clearance. The presence of the 2-methyl on the indole further contributes approximately +0.3 log units compared to des-methyl indole . While this property can enhance membrane penetration, it may also reduce aqueous solubility and increase CYP-mediated metabolism, requiring careful formulation for in vivo studies .

Physicochemical Properties Lipophilicity Drug-likeness

N-(2,5-Dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Evidence-Backed Research & Industrial Application Scenarios


Hit-to-Lead Optimization in Indole-Based Anticancer Drug Discovery

Leverage the broad-spectrum anticancer patent data (US 7,396,838) to position this compound as a starting point for SAR-driven lead optimization against solid tumors (breast, prostate, colorectal). The 2,5-dimethylphenyl substitution serves as a baseline for iterative modification to improve potency, selectivity, and PK properties, using N-heterocyclic indolyl glyoxylamide leads (IC50 = 17-1711 nM in human cancer cells) as reference benchmarks.

Pancreatic Lipase Inhibitor Screening Cascade for Anti-Obesity Drug Development

Employ this compound as a screening tool in porcine pancreatic lipase inhibition assays (4-nitrophenyl butyrate substrate) to benchmark against orlistat (IC50 = 0.99 μM) and conophylline analogues (IC50 = 2.95-3.31 μM) . The 2,5-dimethylphenyl substitution provides a distinct SAR data point for probing lipophilic interactions within the enzyme active site, as demonstrated by molecular docking and MD simulation studies of related indolyl oxoacetamides .

Antiprion Research: Indole-3-glyoxylamide Lead Series Expansion

Utilize this compound to extend the indole-3-glyoxylamide antiprion library beyond the extensively characterized N-phenyl series. The 2,5-dimethyl substitution introduces steric and electronic variation at the N-aryl position, enabling exploration of whether the optimal para-heterocycle pharmacophore requirement (EC50 <10 nM in scrapie-infected cells) is maintained with a di-ortho-substituted phenyl ring.

CB2 Cannabinoid Receptor Inverse Agonist Profiling

Screen this compound against CB1 and CB2 cannabinoid receptors to evaluate selectivity, leveraging the recent finding that indol-3-yloxoacetamides exhibit potent CB2 inverse agonism (Ki range: 377 to 0.37 nM) with moderate to good selectivity over CB1 . The 2,5-dimethylphenyl group may confer improved CB2/CB1 selectivity relative to simpler N-phenyl analogues.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.